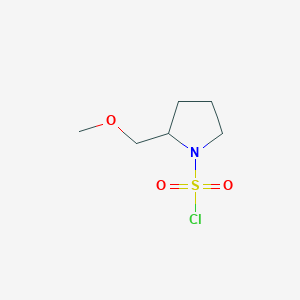

2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride

Description

BenchChem offers high-quality 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(methoxymethyl)pyrrolidine-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO3S/c1-11-5-6-3-2-4-8(6)12(7,9)10/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZQXGXZMQYGDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCN1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride, a reactive intermediate of significant interest to researchers, scientists, and professionals in drug development. While this compound is primarily generated in situ for subsequent reactions, its role as a precursor to novel pyrrolidine-based sulfonamides makes it a critical tool in medicinal chemistry. This document details its chemical identity, a robust protocol for its synthesis from the parent amine, 2-(methoxymethyl)pyrrolidine, and explores the broad pharmacological relevance of the resulting sulfonamide scaffolds. Emphasis is placed on the causality behind experimental choices, safety protocols, and the strategic application of this building block in the design of therapeutic agents.

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a cornerstone of modern medicinal chemistry. Its non-planar, sp³-rich structure provides an ideal scaffold for exploring three-dimensional chemical space, a critical factor in designing selective and potent drug candidates.[1] The inherent stereochemistry and conformational flexibility of the pyrrolidine ring allow for precise orientation of functional groups, enhancing interactions with biological targets.[1]

This guide focuses on a key derivative, 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride , which serves as a reactive intermediate for the synthesis of a diverse array of N-sulfonylpyrrolidines. The sulfonamide functional group, a well-established bioisostere of the amide bond, is a privileged motif found in a multitude of FDA-approved drugs, including antibacterial agents, diuretics, and anticonvulsants.[2] The combination of the versatile pyrrolidine core with the pharmacologically significant sulfonamide moiety makes this class of compounds particularly valuable in drug discovery programs.[3][4]

Compound Identification and Physicochemical Properties

2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride is a reactive chemical intermediate that is typically synthesized and used immediately without isolation. However, it is indexed and commercially available from specialized suppliers for laboratory use.[5]

Table 1: Chemical Identity and Properties

| Property | Value | Source |

| Chemical Name | 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride | CymitQuimica[5], Sigma-Aldrich |

| Synonyms | 2-(methoxymethyl)pyrrolidine-1-sulfonyl chloride | CymitQuimica[5] |

| CAS Number | 1308384-40-8 | ChemicalBook[6], CymitQuimica[5], Hit2Lead[7], King-Pharm[8] |

| Molecular Formula | C₆H₁₂ClNO₃S | ChemicalBook[6], CymitQuimica[5], Sigma-Aldrich |

| Molecular Weight | 213.68 g/mol | ChemicalBook[6], CymitQuimica[5], Sigma-Aldrich |

| Appearance | Solid | CymitQuimica[5], Sigma-Aldrich |

| Predicted Boiling Point | 293.1±9.0 °C | ChemicalBook[6] |

| Predicted Density | 1.38±0.1 g/cm³ | ChemicalBook[6] |

| SMILES String | COCC1CCCN1S(Cl)(=O)=O | Sigma-Aldrich |

| InChI Key | ZLZQXGXZMQYGDJ-UHFFFAOYSA-N | CymitQuimica[5], Sigma-Aldrich |

Note: Physical properties such as boiling point and density are predicted values due to the compound's reactive nature.

Synthesis Protocol: From Secondary Amine to Sulfonyl Chloride

The most direct and common method for preparing sulfonyl chlorides from secondary amines is the reaction with sulfuryl chloride (SO₂Cl₂).[2] This transformation is highly efficient but requires careful control of reaction conditions due to its exothermic nature and the water-sensitive character of the reagent and product.[9][10]

Underlying Mechanism and Rationale

The reaction proceeds via a nucleophilic attack of the secondary amine (2-(methoxymethyl)pyrrolidine) on the sulfur atom of sulfuryl chloride. A subsequent elimination of a chloride ion and a proton (facilitated by a base) yields the final N-sulfonyl chloride product and hydrogen chloride. The use of a non-nucleophilic base is critical to neutralize the HCl generated, preventing the formation of the amine hydrochloride salt, which would be unreactive. An excess of the starting amine can sometimes serve this purpose, but a tertiary amine base like triethylamine is often preferred for cleaner reactions.

// Nodes amine [label="2-(Methoxymethyl)pyrrolidine\n(Nucleophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; so2cl2 [label="Sulfuryl Chloride (SO₂Cl₂)\n(Electrophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="2-(Methoxymethyl)-1-\npyrrolidinesulfonyl chloride", fillcolor="#34A853", fontcolor="#FFFFFF"]; hcl [label="HCl", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; base [label="Base (e.g., Et₃N)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; salt [label="Base·HCl Salt", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges amine -> intermediate [label="Nucleophilic Attack"]; so2cl2 -> intermediate; intermediate -> product [label="Elimination of Cl⁻"]; intermediate -> hcl [label="Proton Loss"]; hcl -> salt; base -> salt [label="Neutralization"]; }

Caption: Reaction mechanism for N-sulfonyl chloride formation.

Step-by-Step Experimental Protocol

This protocol describes the in situ generation of 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride and its subsequent reaction with a primary amine to form a representative sulfonamide.

Materials:

-

(S)- or (R)-2-(Methoxymethyl)pyrrolidine

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Primary amine (e.g., benzylamine)

-

Nitrogen or Argon gas supply

-

Standard glassware (round-bottom flask, dropping funnel, magnetic stirrer)

Procedure:

-

Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet. Maintaining an inert atmosphere is crucial as sulfuryl chloride reacts violently with water.[11][12][13]

-

Reagent Preparation: In the flask, dissolve 2-(methoxymethyl)pyrrolidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Controlled Cooling: Cool the solution to -20 °C to 0 °C using an appropriate cooling bath (e.g., ice-salt or dry ice/acetone). This step is critical to manage the strong exotherm of the reaction and prevent byproduct formation.[10][14]

-

Slow Addition of SO₂Cl₂: Dissolve sulfuryl chloride (1.1 eq) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the SO₂Cl₂ solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Intermediate Formation: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours to ensure complete formation of the sulfonyl chloride intermediate.

-

Nucleophilic Quench: In a separate flask, dissolve the desired primary or secondary amine (e.g., benzylamine, 1.2 eq) in anhydrous DCM.

-

Sulfonamide Synthesis: Slowly add the amine solution to the cold, freshly prepared sulfonyl chloride solution.

-

Warm to Room Temperature: Once the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Work-up and Purification:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure sulfonamide.

-

Applications in Drug Discovery and Medicinal Chemistry

The true value of 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride lies in its ability to generate novel sulfonamides with potential therapeutic applications. The pyrrolidine sulfonamide scaffold is featured in compounds investigated for a wide range of diseases.

-

Antagonists of TRPV4: A novel series of pyrrolidine sulfonamides were developed as potent and selective antagonists of the Transient Receptor Potential Vanilloid-4 (TRPV4) ion channel.[15][16] Optimization of this scaffold led to the identification of advanced lead compounds for studying new medicines for conditions like heart failure.[15][16]

-

Antidiabetic Agents: Sulfonamide derivatives of pyrrolidine have been designed and synthesized as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a well-established target for the treatment of type 2 diabetes.[4][17]

-

Antiplasmodial and Antioxidant Activities: Researchers have synthesized new sulfonamide pyrrolidine carboxamide derivatives and demonstrated their potential as antimalarial and antioxidant agents.[3]

-

Broad Pharmacological Activity: The pyrrolidine core is a versatile scaffold present in molecules with antibacterial, antifungal, antiviral, antitumoral, and anti-inflammatory activities.[17]

// Nodes start [label="Starting Materials:\n- 2-(Methoxymethyl)pyrrolidine\n- Sulfuryl Chloride (SO₂Cl₂)\n- Amine Nucleophile (R-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Step 1: Reaction Setup\n- Inert Atmosphere (N₂/Ar)\n- Anhydrous Solvent (DCM)\n- Cool to 0°C", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Step 2: Sulfonyl Chloride Formation\n- Slow, dropwise addition of SO₂Cl₂\n- Maintain T < 5°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step3 [label="Step 3: Sulfonamide Synthesis\n- Add amine nucleophile solution\n- Warm to Room Temperature\n- Stir overnight", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step4 [label="Step 4: Work-up\n- Aqueous Quench\n- Liquid-Liquid Extraction\n- Wash Organic Layer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step5 [label="Step 5: Purification\n- Dry over Na₂SO₄\n- Concentrate in vacuo\n- Flash Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Final Product:\nPurified Pyrrolidine Sulfonamide", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> product; }

Caption: General experimental workflow for sulfonamide synthesis.

Safety and Handling

Working with sulfuryl chloride requires strict adherence to safety protocols due to its hazardous nature.

-

Toxicity and Corrosivity: Sulfuryl chloride is very toxic by inhalation and is corrosive to skin, eyes, and metals.[12][18] It can cause severe chemical burns.[18] All manipulations must be performed in a well-ventilated chemical fume hood.[11][19]

-

Water Reactivity: It reacts violently with water and moist air, releasing toxic and corrosive fumes of hydrogen chloride and sulfur oxides.[11][12][18] All glassware must be dry, and reactions must be conducted under an inert atmosphere.[13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, acid-resistant gloves, and a lab coat.[11][13][19] Do not allow contaminated clothing to remain in contact with skin.[18]

-

Spill Management: In case of a spill, evacuate the area.[19] Absorb the spill with an inert material like sand or vermiculite.[11] DO NOT USE WATER.[11][12]

Conclusion

2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride is a highly valuable, albeit reactive, building block for modern drug discovery. Its efficient synthesis from readily available precursors provides access to a rich chemical space of pyrrolidine sulfonamides. The proven pharmacological relevance of this scaffold in diverse therapeutic areas, from metabolic disorders to infectious diseases, ensures that it will remain a compound of high interest for medicinal chemists. The protocols and insights provided in this guide are intended to empower researchers to safely and effectively utilize this versatile intermediate in the development of next-generation therapeutics.

References

-

Material Safety Data Sheet - Sulfuryl chloride - Cole-Parmer. [Link]

-

Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4) | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Everything about Sulfuryl Chloride - Yufeng. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - MDPI. [Link]

-

Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4) - PubMed. [Link]

-

1308384-40-8 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride - King-Pharm. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. [Link]

-

New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC - PubMed Central. [Link]

-

Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. [Link]

-

Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed. [Link]

-

Preparation of sulfonamides from N-silylamines - PMC - NIH. [Link]

-

Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing). [Link]

-

23.9: Amines as Nucleophiles - Chemistry LibreTexts. [Link]

-

Mayr's Database Of Reactivity Parameters - Molecule(S)-2-(methoxymethyl)pyrrolidine. [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - Wiley Online Library. [Link]

-

A continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate in a - ChemRxiv. [Link]

-

A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - ResearchGate. [Link]

-

A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - NIH. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(methoxymethyl)-1-pyrrolidinesulfonyl chloride [cymitquimica.com]

- 6. m.chemicalbook.com [m.chemicalbook.com]

- 7. You are being redirected... [hit2lead.com]

- 8. 南京凯美西化工有限公司 [chemsigma.cn]

- 9. chemrxiv.org [chemrxiv.org]

- 10. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. Everything about Sulfuryl Chloride [yufenggp.com]

An In-depth Technical Guide to the Structural Elucidation of 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride

Abstract

This technical guide provides a comprehensive methodology for the structural elucidation of 2-(methoxymethyl)-1-pyrrolidinesulfonyl chloride, a key intermediate in synthetic chemistry. This document is intended for researchers, scientists, and professionals in drug development. It details the synthesis of the target compound and the subsequent structural verification using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, and HMBC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the rationale behind experimental choices and the integration of data from multiple sources to provide an unambiguous structural assignment, ensuring scientific integrity and trustworthiness in the results.

Introduction

The precise structural characterization of novel chemical entities is a cornerstone of modern chemical research and drug development. 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride is a versatile building block, the utility of which is fundamentally dependent on the correct and unambiguous confirmation of its molecular structure. This guide outlines a systematic and self-validating workflow for the synthesis and structural elucidation of this compound, providing not just procedural steps, but also the scientific reasoning that underpins the experimental design and data interpretation.

Synthesis of 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride

The synthesis of the title compound is achieved through the reaction of the commercially available starting material, 2-(methoxymethyl)pyrrolidine, with sulfuryl chloride. This is a standard method for the preparation of sulfonyl chlorides from secondary amines.[1][2]

Experimental Protocol: Synthesis

-

Reaction Setup: A 100 mL, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-(methoxymethyl)pyrrolidine (1.15 g, 10 mmol) and anhydrous dichloromethane (20 mL). The solution is cooled to 0 °C in an ice bath.

-

Addition of Sulfuryl Chloride: A solution of sulfuryl chloride (1.48 g, 11 mmol) in anhydrous dichloromethane (10 mL) is added dropwise to the stirred solution of the amine over a period of 30 minutes, maintaining the temperature at 0 °C. The reaction is exothermic and produces HCl gas, so adequate cooling and venting (to a scrubber) are essential.[1]

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Work-up: The reaction mixture is washed with cold water (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 2-(methoxymethyl)-1-pyrrolidinesulfonyl chloride is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure product as a colorless oil.

The causality behind this experimental design lies in controlling the reactivity of the sulfuryl chloride to prevent side reactions and ensure a high yield of the desired N-sulfonylated product. The use of a non-protic solvent and low temperature are critical for this purpose.

Figure 1: Synthesis workflow for 2-(methoxymethyl)-1-pyrrolidinesulfonyl chloride.

Spectroscopic Analysis and Structural Elucidation

A multi-technique spectroscopic approach is employed to ensure the unambiguous structural elucidation of the synthesized compound.[3][4][5] This involves FT-IR for functional group identification, Mass Spectrometry for molecular weight determination and fragmentation analysis, and a comprehensive suite of NMR experiments for detailed structural connectivity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.[6] The presence of the sulfonyl chloride and the ether functionalities, and the absence of the N-H bond from the starting material, are the primary diagnostic features.

A thin film of the purified product is prepared on a sodium chloride plate and the IR spectrum is recorded.[7]

The FT-IR spectrum is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 2960-2850 | C-H stretching (aliphatic) | Medium |

| 1370-1350 | S=O asymmetric stretching | Strong |

| 1180-1160 | S=O symmetric stretching | Strong |

| 1120-1080 | C-O-C stretching (ether) | Strong |

| 600-500 | S-Cl stretching | Medium |

The strong absorptions for the asymmetric and symmetric stretching of the S=O bonds are highly characteristic of the sulfonyl chloride group. The C-O-C stretching confirms the presence of the methoxymethyl side chain. Crucially, the absence of a broad N-H stretching band around 3300 cm⁻¹ confirms the successful sulfonylation of the secondary amine.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

The mass spectrum is acquired using an electrospray ionization (ESI) source in positive ion mode.

The expected molecular weight of 2-(methoxymethyl)-1-pyrrolidinesulfonyl chloride (C₆H₁₂ClNO₃S) is 213.02 g/mol for the ³⁵Cl isotope and 215.02 g/mol for the ³⁷Cl isotope. The mass spectrum should exhibit a molecular ion peak [M+H]⁺ at m/z 214 and a characteristic isotopic peak at m/z 216 in an approximate 3:1 ratio, confirming the presence of a chlorine atom.

Key expected fragmentation patterns include:

-

Loss of SO₂Cl: A fragment corresponding to the pyrrolidine ring with the methoxymethyl group.

-

Loss of the methoxymethyl group: Cleavage of the C-C bond between the pyrrolidine ring and the side chain.

-

Loss of SO₂: A common fragmentation pathway for sulfonamides.[8][9]

These fragmentation patterns provide corroborating evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms.[3][10]

All NMR spectra are recorded in deuterated chloroform (CDCl₃) on a 500 MHz spectrometer. Tetramethylsilane (TMS) is used as an internal standard. A standard suite of experiments is performed: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | J (Hz) |

| H-2 | ~4.0 - 4.2 | m | 1H | - |

| H-5a | ~3.6 - 3.8 | m | 1H | - |

| H-5b | ~3.4 - 3.6 | m | 1H | - |

| CH₂-O | ~3.5 - 3.7 | m | 2H | - |

| O-CH₃ | ~3.3 | s | 3H | - |

| H-3a, H-3b | ~1.9 - 2.1 | m | 2H | - |

| H-4a, H-4b | ~1.8 - 2.0 | m | 2H | - |

The deshielding of the protons on the pyrrolidine ring (H-2 and H-5) is due to the electron-withdrawing effect of the sulfonyl chloride group. The singlet at ~3.3 ppm is characteristic of the methoxy group protons.

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~65-70 |

| C-5 | ~50-55 |

| CH₂-O | ~70-75 |

| O-CH₃ | ~58-60 |

| C-3 | ~28-32 |

| C-4 | ~22-26 |

The chemical shifts are consistent with a pyrrolidine ring substituted with a sulfonyl chloride and a methoxymethyl group. The downfield shifts of C-2 and C-5 are again attributed to the inductive effect of the sulfonyl group.

2D NMR experiments are crucial for establishing the connectivity of the molecule.[11][12][13][14]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). We expect to see correlations between H-2 and the H-3 protons, between the H-3 and H-4 protons, and between the H-4 and H-5 protons, confirming the pyrrolidine ring structure.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. This is key to connecting the different fragments of the molecule. Expected key correlations include:

-

The O-CH₃ protons (~3.3 ppm) will show a correlation to the CH₂-O carbon (~70-75 ppm).

-

The CH₂-O protons (~3.5-3.7 ppm) will show correlations to the O-CH₃ carbon (~58-60 ppm) and the C-2 carbon of the pyrrolidine ring (~65-70 ppm). This confirms the attachment of the methoxymethyl group to the C-2 position.

-

The H-2 proton (~4.0-4.2 ppm) will show correlations to C-3 and C-5 of the pyrrolidine ring, as well as the CH₂-O carbon.

-

Figure 2: Integrated spectroscopic approach for structural elucidation.

Conclusion

The combination of synthesis, followed by a systematic and multi-faceted spectroscopic analysis, provides a robust and self-validating pathway for the structural elucidation of 2-(methoxymethyl)-1-pyrrolidinesulfonyl chloride. The data from FT-IR, MS, and a comprehensive suite of 1D and 2D NMR experiments collectively and unambiguously confirm the proposed molecular structure. This guide serves as a template for the rigorous characterization of novel small molecules in a research and development setting.

References

-

Fiehn Lab, University of California, Davis. Structure Elucidation of Small Molecules. [Link]

-

Goru, P., et al. (2020). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling. [Link]

-

MacMillan, D. Spectroscopy/Small Molecule Structure Elucidation. Princeton University. [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

University of Delhi. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]

-

Ghorbani-Vaghei, R., et al. (2014). A new microwave assisted, efficient and green N-sulfonylation of amines. RSC Advances. [Link]

-

Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. [Link]

-

Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]

-

Columbia University. HSQC and HMBC. NMR Core Facility. [Link]

-

Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

-

Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

University of Science and Technology of China. (2013). FTIR Spectroscopy - Liquid IR Spectroscopy. [Link]

-

Wang, R., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 4. Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. utsouthwestern.edu [utsouthwestern.edu]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. emerypharma.com [emerypharma.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride physical properties

An In-depth Technical Guide to 2-(Methoxymethyl)-1-pyrrolidinesulfonyl Chloride: Properties, Synthesis, and Applications

Introduction

2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride is a specialized heterocyclic building block of significant interest to researchers in organic synthesis and medicinal chemistry. Its molecular architecture combines a saturated pyrrolidine ring, a common scaffold in numerous biologically active compounds, with a highly reactive sulfonyl chloride functional group. This unique combination makes it a valuable intermediate for introducing the 2-(methoxymethyl)pyrrolidine moiety into larger molecules, particularly in the development of novel therapeutic agents. The sulfonyl chloride group serves as a potent electrophilic handle, enabling facile reactions with a wide array of nucleophiles to form stable sulfonamide linkages, a motif frequently found in pharmaceuticals.[1][2] This guide provides a comprehensive overview of its core physical properties, structural identifiers, synthetic utility, and practical applications for professionals in drug development and chemical research.

Section 1: Core Physicochemical Properties

The physical properties of 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride define its behavior in a laboratory setting, influencing choices regarding storage, handling, and reaction conditions. While some properties are empirically determined, others are based on computational predictions. A summary of its key physical data is presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂ClNO₃S | [3][4][5] |

| Molecular Weight | 213.68 g/mol | [3][5][6] |

| CAS Number | 1308384-40-8 | [3][4][7][8] |

| Physical Form | Solid or Liquid | [4][5][6][7] |

| Boiling Point | 293.1 ± 9.0 °C (Predicted) | [3] |

| Density | 1.38 ± 0.1 g/cm³ (Predicted) | [3] |

| Purity | ≥95% (Typical) | [4][7] |

| Stereochemistry | Racemic | [7] |

There is a discrepancy in the reported physical state of the compound, with some suppliers listing it as a solid[4][5][6] and at least one listing it as a liquid[7]. This may be attributable to the compound having a low melting point, where its observed state is highly dependent on ambient temperature and purity. As a racemic mixture, it may also exhibit different crystalline properties compared to a pure enantiomer.

Section 2: Molecular Structure and Identification

Unambiguous identification of chemical compounds is critical for scientific reproducibility. The following identifiers and structural representations are used for 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride.

-

Synonyms: 2-(methoxymethyl)pyrrolidine-1-sulfonyl chloride[4]

Caption: 2D Molecular Structure of 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride.

Section 3: Synthesis and Reactivity

General Synthesis Approach

While specific, peer-reviewed synthetic procedures for 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride are not detailed in the provided search results, its synthesis can be inferred from standard organic chemistry principles. The most common method for preparing sulfonyl chlorides involves the reaction of a corresponding amine with sulfuryl chloride (SO₂Cl₂) or by chlorosulfonation. The logical precursor for this molecule is 2-(Methoxymethyl)pyrrolidine. The reaction would involve the nucleophilic nitrogen of the pyrrolidine ring attacking the sulfur atom of sulfuryl chloride, followed by the elimination of HCl to yield the final product.

Reactivity Profile

The synthetic value of 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride lies in the high electrophilicity of the sulfur atom in the sulfonyl chloride group. This group is an excellent leaving group, making the compound highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its application as a building block.

-

Reaction with Amines: Its primary and most important reaction is with primary or secondary amines to form stable sulfonamides. This reaction is fundamental in drug discovery for linking different molecular fragments.[1]

-

Reaction with Alcohols/Phenols: It can react with alcohols or phenols to form sulfonate esters.

-

Hydrolysis: Like most sulfonyl chlorides, it is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. This necessitates handling the compound under anhydrous conditions to maintain its integrity and reactivity.

Caption: General workflow for the synthesis and reaction of the title compound.

Section 4: Applications in Research and Drug Development

The utility of 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride stems directly from the established importance of its constituent parts in medicinal chemistry.

-

The Pyrrolidine Scaffold: The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in a vast number of natural products and synthetic drugs.[9] Its saturated, non-planar structure allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets like enzymes and receptors.

-

The Sulfonamide Linker: The sulfonamide functional group is a cornerstone of medicinal chemistry, present in antibacterial drugs (sulfa drugs), diuretics, anticonvulsants, and anti-inflammatory agents.[2] The linkage is metabolically stable and can act as a hydrogen bond donor and acceptor, contributing significantly to a molecule's binding affinity and pharmacokinetic properties.

By providing a ready-to-use, activated form of the 2-(methoxymethyl)pyrrolidine scaffold, this reagent allows researchers to rapidly synthesize libraries of novel sulfonamides for biological screening. This "late-stage functionalization" approach, where a complex fragment is added in one of the final steps, is highly efficient in exploring the structure-activity relationship (SAR) of a lead compound.[1][2]

Section 5: Safety and Handling

Proper handling of 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride is essential due to its reactivity.

-

Hazard Classification: It is classified under storage class 11 (Combustible Solids) and has a Water Hazard Class (WGK) of 3, indicating it is highly hazardous to water.[5][6]

-

Reactivity Hazards: As a reactive electrophile, it should be considered corrosive and a lachrymator. Contact with skin and eyes should be avoided, and it should be handled in a well-ventilated fume hood.

-

Storage: The compound is moisture-sensitive. It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place to prevent hydrolysis and degradation.

Section 6: Exemplary Experimental Protocol: Sulfonamide Synthesis

The following is a representative, not compound-specific, protocol illustrating the primary application of 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride in the synthesis of a sulfonamide.

Objective: To synthesize a novel sulfonamide by reacting 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride with a primary amine.

Methodology:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the primary amine (1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane or THF). Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 equivalents), to the solution to act as an acid scavenger for the HCl generated during the reaction.

-

Reagent Addition: Dissolve 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride (1.1 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure sulfonamide.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

This protocol highlights the straightforward utility of 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride as an efficient electrophilic partner for building molecular complexity.

References

- 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride CAS#: 1308384-40-8 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwkGGYfL-NGo4TgSYBbquhYvTlAI2WUPSo9w3JzIstNNQVDpS-2FYVgCL3ROp_1qJbnxSZZciQtSlmBd7SmFGDDQontARtOUPt7xeUeiI0GIBhu9jvULsluTtUM6xg3xZKbVTZalWqdo3FD9TNlTDd0PzbCuYOszox_83Gk0gNVA==]

- 2-(methoxymethyl)-1-pyrrolidinesulfonyl chloride - CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4QH7lDirCt-UzDaGLSYH0XuCCNXudCnTs0LNTVtU5B1WDAMUeU-1hVnAIsC1jfks939SyxXQFAlnPuU_8e0NlHH37G3VSvMSou091K_U7aF9-4E5tfVcg-1kSy47hviGGqX_GLEh29fmUNQtzrA83g7QL28czDLuA5r1bdgaQeOpAdnd4Ay_yiHEemGJuV4qDu_iCYYaS8ppcPaBSxXx-cwybSE8=]

- 2-(methoxymethyl)-1-pyrrolidinesulfonyl chloride | CAS# 1308384-40-8 | MFCD18917014 | BB-4041355 - Hit2Lead. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFe9aY6nf3yZ_H3lR0w84y2Wf5I6nKYq-MIUfYo9UBoUqe1WWVkz81gH3NX21E6dPEWTwnExPR4Aep3H44yLxCimI6BPEDRsQoGP9p45yP4YUEDipREl2Nl07cNAvCS3k-c5OkzrF5UbrFVZg==]

- 1308384-40-8 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride - ChemSigma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3snIllq3hTF3K5XUY6Vu0t4FKWDACSpefRvcvGywExXBJhekl-np1lBYRm0T_ufjklspTX0-zjeRLNYvO0ZiAlZtJ8i_I3yBPM1dUb9abXtSmjHgpSqKccXK-1yqqZjcyPP3e2lwSyjmPoOm6p4xYfQ==]

- 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride AldrichCPR | Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpttauJCw7qzS6U0q7GpY_PDkHeaV0IPlmnwmK32NVOlyJFmaCYuevep4_Zd33iHNAwfOPBvyT9d5VeYihEjUjGDna62cPxZyKE1U5CaGR0SmID3d9PiPnqaGozmaF4dFKy20q-6Cy4Pjaf4EYWziDddlyeqB0]

- 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride AldrichCPR | Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEm86Kh_o8byt9y-Coc9xTqnT_t0ASKFCt_udVGGUFlm9iyXh_z88DQ7gQTylHB8Q124MCfgcJwA8lILCKkuq3CMxwIOKMAsCmeu1y3r8tZTcPdbhNL-rjg47jxqDIoa-DXl1N_OYDDyPtyHBtBbW5gce4KJCDN]

- 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride - Aladdin Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFegN3AvDh_tCMn38QMgAZTi71jcTpAD0Dt-nSKkt2y3B3RO25NruOiSweiWVNFaffFKYmL2j8vhICxi7_nr4JZkaZ8yqTPQVVs2e_VHRJiVAxy2ja5qQ7clMLwFq4AjAmvxaIZC6dB7KW62lj6RyjbrtULIoQczEGCACpO-V0fU_UGYIX9p3zAeThlskMs2VcNj1BcdOMVrGjrrqkb0nXTyeHH5mQl0WBMfI0boMBFjgaU]

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - Molecules. [URL: https://www.mdpi.com/1420-3049/25/22/5448]

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - Angewandte Chemie International Edition. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.201909011]

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - Wiley Online Library. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTENsE7jgsyw2Bxz4keQ1UW0xvjQE-WTFFSBoLUeEj-BKjNcNw95wzEAeLF02gwitKdAILlevI2obvgufb7oxHp6ctJw5EKnJk2FLYQUHXHFv5wU7DotVIr2A=]

Sources

- 1. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride CAS#: 1308384-40-8 [m.chemicalbook.com]

- 4. 2-(methoxymethyl)-1-pyrrolidinesulfonyl chloride [cymitquimica.com]

- 5. 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. You are being redirected... [hit2lead.com]

- 8. 1308384-40-8 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride [chemsigma.cn]

- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride: A Key Building Block for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Pyrrolidine-Based Reagent

2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride is a functionalized heterocyclic compound that has garnered interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. Its structural architecture, featuring a chiral pyrrolidine ring, a methoxymethyl substituent, and a reactive sulfonyl chloride group, makes it a valuable intermediate for the synthesis of complex molecular entities. The pyrrolidine scaffold is a privileged motif in a vast array of biologically active natural products and synthetic pharmaceuticals, owing to its conformational rigidity and ability to engage in specific interactions with biological targets. The methoxymethyl group can influence the molecule's solubility and metabolic stability, while the sulfonyl chloride moiety serves as a versatile handle for introducing the pyrrolidine core into larger molecules through the formation of stable sulfonamide linkages. This guide provides a comprehensive overview of the chemical characteristics, synthesis, and potential applications of 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride, offering insights for its effective utilization in research and development.

Physicochemical and Structural Characteristics

2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride is a solid at room temperature with the chemical formula C₆H₁₂ClNO₃S and a molecular weight of 213.68 g/mol .[1][2] While extensive experimental data on its physical properties is not widely published, predicted values suggest a boiling point of approximately 293.1 °C and a density of 1.38 g/cm³.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂ClNO₃S | [1] |

| Molecular Weight | 213.68 g/mol | [2] |

| CAS Number | 1308384-40-8 | [1] |

| Appearance | Solid | [1] |

| Purity (Typical) | ≥95% | [1] |

| Predicted Boiling Point | 293.1 ± 9.0 °C | [3] |

| Predicted Density | 1.38 ± 0.1 g/cm³ | [3] |

Structural Elucidation:

The structure of 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride is characterized by a five-membered pyrrolidine ring. A methoxymethyl group (-CH₂OCH₃) is attached to the carbon at the 2-position of the ring. The nitrogen atom of the pyrrolidine is bonded to a sulfonyl chloride group (-SO₂Cl).

Synthesis and Handling

The synthesis of 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride typically involves a two-step process starting from the readily available chiral precursor, (S)- or (R)-proline. The first step is the synthesis of the intermediate, 2-(methoxymethyl)pyrrolidine, followed by its reaction with a sulfonating agent.

Synthesis of the Precursor: 2-(Methoxymethyl)pyrrolidine

A well-established procedure for the synthesis of the chiral precursor, (S)-(+)-2-(Methoxymethyl)pyrrolidine, starts from (S)-proline. This multi-step synthesis involves the reduction of the carboxylic acid, followed by methylation of the resulting alcohol. The causality behind these steps lies in the need to convert the carboxylic acid functionality of proline into a less reactive and synthetically versatile methoxymethyl group, while preserving the stereochemistry at the C2 position.

Formation of the Sulfonyl Chloride: A Plausible Synthetic Route

The final step in the synthesis of 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride involves the reaction of 2-(methoxymethyl)pyrrolidine with a suitable sulfonating agent, most commonly sulfuryl chloride (SO₂Cl₂), in the presence of a base to neutralize the HCl byproduct.

Conceptual Experimental Protocol:

-

Reaction Setup: A solution of 2-(methoxymethyl)pyrrolidine in an inert aprotic solvent (e.g., dichloromethane or diethyl ether) is cooled in an ice-salt bath.

-

Addition of Base: An organic base, such as triethylamine or pyridine, is added to the solution to act as an acid scavenger.

-

Addition of Sulfonylating Agent: A solution of sulfuryl chloride in the same solvent is added dropwise to the cooled reaction mixture under vigorous stirring. The slow addition is crucial to control the exothermic nature of the reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine to remove the triethylamine hydrochloride salt and any unreacted starting materials. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Synthetic pathway to 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride.

Safety and Handling:

2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. As a sulfonyl chloride, it is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Reactivity and Synthetic Applications

The synthetic utility of 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride stems from the high reactivity of the sulfonyl chloride group towards a wide range of nucleophiles. This allows for the facile introduction of the 2-(methoxymethyl)pyrrolidine moiety into various molecular scaffolds.

Reaction with Amines: Formation of Sulfonamides

The most common application of sulfonyl chlorides is their reaction with primary and secondary amines to form stable sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. The resulting sulfonamides are of significant interest in medicinal chemistry due to their prevalence in a wide range of therapeutic agents. The pyrrolidine sulfonamide motif can act as a key pharmacophore, engaging in hydrogen bonding and other non-covalent interactions with biological targets.

Caption: General reaction scheme for the formation of sulfonamides.

A patent for processes for preparing (r)-2-methylpyrrolidine and its (s) enantiomer mentions the compound 2-(methoxymethyl)-1-(4'-(2-(2-methylpyrrolidin-1-yl)ethyl)biphenyl-4-ylsulfonyl)pyrrolidine, highlighting the use of the 2-(methoxymethyl)pyrrolidine sulfonyl chloride moiety in the synthesis of complex, potentially biologically active molecules.[4]

Other Potential Reactions

Beyond amine nucleophiles, 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride can potentially react with other nucleophiles such as:

-

Alcohols: To form sulfonate esters.

-

Thiols: To form thiosulfonates.

-

Organometallic reagents: Such as Grignard reagents or organocuprates, to form sulfones.

These reactions expand the synthetic utility of this building block, allowing for the creation of a diverse range of compounds for screening in drug discovery programs.

Analytical Characterization

Ensuring the identity and purity of 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride is crucial for its successful application in synthesis. A combination of spectroscopic and chromatographic techniques is typically employed for its characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation. The ¹H NMR spectrum would show characteristic signals for the methoxy group, the protons on the pyrrolidine ring, and the methylene protons of the methoxymethyl group. The ¹³C NMR spectrum would provide information on the number and types of carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule. The strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group are expected to appear in the regions of approximately 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a suitable buffer, can be developed to separate the desired product from any impurities.

Conclusion and Future Outlook

2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its chiral pyrrolidine core, combined with the reactive sulfonyl chloride handle, provides a powerful tool for the construction of novel and complex molecules. While detailed experimental data for this specific compound is not extensively available in the public domain, its commercial availability and the established chemistry of its constituent functional groups provide a solid foundation for its application in research. As the demand for novel therapeutic agents continues to grow, the utility of chiral building blocks like 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride in the generation of diverse chemical libraries for biological screening is expected to increase, further solidifying its role as a key intermediate in the pursuit of new medicines.

References

-

Aladdin Scientific. 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride. [Link]

-

AA Blocks. 2171159-47-8 | (2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidine-1-sulfonyl chloride. [Link]

-

PubChem. 2-(Methoxymethyl)pyrrolidine. [Link]

- Google Patents. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s).

- Google Patents. EP0551993A1 - Pyrrolidine derivatives and process for preparing the same.

-

Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]

- Google Patents.

-

ChemRxiv. a continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate in a. [Link]

- Google Patents. WO2015173764A1 - Pyrrolidine-2,5-dione derivatives, pharmaceutical compositions and methods for use as ido1 inhibitors.

- Google Patents.

- Google P

-

National Center for Biotechnology Information. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

- Google Patents. CN102557994A - The synthetic method of 2-phenoxymethanesulfonanilide.

-

ResearchGate. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. [Link]

-

Mayr's Database of Reactivity Parameters. Molecule(S)-2-(methoxymethyl)pyrrolidine. [Link]

-

ResearchGate. Thionyl chloride-Triethylamine. [Link]

Sources

- 1. 2-(methoxymethyl)-1-pyrrolidinesulfonyl chloride [cymitquimica.com]

- 2. You are being redirected... [hit2lead.com]

- 3. 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride CAS#: 1308384-40-8 [m.chemicalbook.com]

- 4. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis of 2-(Methoxymethyl)-1-pyrrolidinesulfonyl Chloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth, scientifically robust methodology for the synthesis of 2-(methoxymethyl)-1-pyrrolidinesulfonyl chloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-stage process, commencing with the preparation of the key intermediate, 2-(methoxymethyl)pyrrolidine, from the readily available chiral starting material, (S)-proline. The subsequent conversion of this intermediate to the target sulfonyl chloride is then detailed, drawing upon established principles of N-sulfonylation of secondary amines. This guide is designed to be a practical resource for researchers, offering not only step-by-step protocols but also a thorough discussion of the underlying chemical principles, safety considerations, and analytical characterization techniques.

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds and approved pharmaceuticals.[1] The functionalization of this core structure allows for the fine-tuning of physicochemical properties and pharmacological activity. 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride, with its reactive sulfonyl chloride moiety, serves as a versatile precursor for the synthesis of a diverse range of sulfonamide derivatives. Sulfonamides are a critical class of compounds in drug discovery, known for their wide spectrum of biological activities.[2] The methoxymethyl substituent at the 2-position of the pyrrolidine ring can influence the conformational properties of the molecule and provide an additional point of interaction for molecular recognition by biological targets.

This guide will detail a reliable and reproducible synthetic route to 2-(methoxymethyl)-1-pyrrolidinesulfonyl chloride, empowering researchers to access this important synthetic intermediate for their drug discovery programs.

Overall Synthetic Strategy

The synthesis of 2-(methoxymethyl)-1-pyrrolidinesulfonyl chloride is most effectively approached in a two-step sequence, starting from (S)-proline. This strategy leverages the chirality of the starting material to produce an enantiomerically enriched product.

Caption: Synthesis of the key intermediate.

Experimental Protocol

Materials and Equipment:

-

(S)-Proline

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Hydrochloric acid (HCl), concentrated

-

Potassium hydroxide (KOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath

-

Apparatus for distillation

Procedure:

Step 1a: Reduction of (S)-Proline to (S)-2-(Hydroxymethyl)pyrrolidine

-

To a stirred suspension of lithium aluminum hydride (1.2 eq.) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), slowly add (S)-proline (1.0 eq.) in portions. Caution: The reaction is highly exothermic, and hydrogen gas is evolved. The addition should be performed at a rate that maintains a gentle reflux.

-

After the addition is complete, heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting granular precipitate of aluminum salts and wash thoroughly with THF.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield crude (S)-2-(hydroxymethyl)pyrrolidine.

Step 1b: O-Methylation to (S)-2-(Methoxymethyl)pyrrolidine

-

To a stirred suspension of sodium hydride (1.2 eq., washed with hexanes to remove mineral oil) in anhydrous THF under an inert atmosphere, add the crude (S)-2-(hydroxymethyl)pyrrolidine (1.0 eq.) in THF dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

-

Cool the mixture to 0 °C and add methyl iodide (1.2 eq.) dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure to afford pure (S)-2-(methoxymethyl)pyrrolidine.

Data and Characterization

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| (S)-2-(Methoxymethyl)pyrrolidine | C₆H₁₃NO | 115.17 | 62 / 40 mmHg [3] |

Expected Yield: ~70-80% for the two steps.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 2: Synthesis of 2-(Methoxymethyl)-1-pyrrolidinesulfonyl Chloride

The second stage of the synthesis involves the conversion of the secondary amine, 2-(methoxymethyl)pyrrolidine, into the target sulfonyl chloride. This is typically achieved by reacting the amine with a suitable sulfonylating agent, such as sulfuryl chloride (SO₂Cl₂), in the presence of a base to neutralize the HCl byproduct. [4]

Reaction Scheme

Caption: N-Sulfonylation of the intermediate.

Experimental Protocol (Generalized)

Materials and Equipment:

-

(S)-2-(Methoxymethyl)pyrrolidine

-

Sulfuryl chloride (SO₂Cl₂)

-

Triethylamine (Et₃N) or another suitable non-nucleophilic base

-

Anhydrous dichloromethane (CH₂Cl₂) or diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

-

Apparatus for filtration and solvent evaporation

Procedure:

-

Dissolve (S)-2-(methoxymethyl)pyrrolidine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane or diethyl ether under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sulfuryl chloride (1.1 eq.) in the same anhydrous solvent dropwise to the stirred amine solution. Caution: The reaction can be exothermic. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylammonium chloride precipitate.

-

Wash the filtrate with cold water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(methoxymethyl)-1-pyrrolidinesulfonyl chloride.

-

Further purification, if necessary, can be achieved by column chromatography on silica gel.

Data and Characterization

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride | C₆H₁₂ClNO₃S | 213.68 | Solid [5] |

Expected Yield: Moderate to high, depending on the purity of the starting materials and the reaction conditions.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. The presence of the sulfonyl chloride group can be confirmed by its characteristic IR absorption band.

Safety and Handling

-

Lithium aluminum hydride (LiAlH₄): Reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Sodium hydride (NaH): Flammable solid and reacts violently with water. Handle in a fume hood and under an inert atmosphere.

-

Methyl iodide (CH₃I): Toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.

-

Sulfuryl chloride (SO₂Cl₂): Corrosive and reacts with moisture. Handle in a fume hood and wear appropriate PPE.

-

Triethylamine (Et₃N): Flammable and corrosive. Handle in a fume hood.

-

All reactions should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has outlined a comprehensive and practical synthetic route to 2-(methoxymethyl)-1-pyrrolidinesulfonyl chloride. By following the detailed protocols and paying close attention to the safety precautions, researchers can reliably produce this valuable building block for their drug discovery and development efforts. The use of a well-established procedure for the synthesis of the key intermediate, (S)-2-(methoxymethyl)pyrrolidine, provides a solid foundation for the subsequent N-sulfonylation reaction. The generalized protocol for the final step is based on sound chemical principles and can be optimized to achieve high yields and purity.

References

-

Beck, A. K., et al. (1987). (S)-(-)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (RAMP), VERSATILE CHIRAL AUXILIARIES. Organic Syntheses, 65, 173. DOI: 10.15227/orgsyn.065.0173. [Link]

-

Gómez-Palomino, A., & Cornella, J. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(50), 18235-18239. [Link]

-

Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 3(44), 21474-21479. [Link]

-

MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

PubChem. 2-(Methoxymethyl)pyrrolidine. [Link]

-

ResearchGate. (2018). Recent advances in synthesis of sulfonamides: A review. [Link]

Sources

An In-depth Technical Guide to Pyrrolidine Sulfonyl Chlorides: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry.[1] Its prevalence in FDA-approved drugs underscores its importance as a privileged scaffold in modern drug design.[1] This is largely due to its ability to introduce three-dimensionality, crucial for exploring pharmacophore space and enhancing binding affinity to biological targets.[1] Among the myriad of pyrrolidine derivatives, pyrrolidine sulfonyl chlorides have emerged as particularly valuable reactive intermediates.

This technical guide provides an in-depth exploration of pyrrolidine sulfonyl chlorides, intended for researchers, scientists, and professionals in drug development. We will delve into their synthesis, chemical reactivity, and diverse applications, with a focus on the underlying principles that guide their use in the laboratory.

Core Concepts: The Value of the Pyrrolidine Scaffold

The pyrrolidine motif offers several advantages in drug design:

-

Enhanced Solubility: The nitrogen atom can act as a hydrogen bond acceptor, often improving the aqueous solubility of a drug candidate.[2]

-

Stereochemical Complexity: The chiral centers within the pyrrolidine ring allow for the synthesis of stereoisomers with distinct biological activities.[1]

-

Metabolic Stability: In certain contexts, the pyrrolidine ring can enhance the metabolic stability of a molecule.

Synthesis of Pyrrolidine Sulfonyl Chlorides

The synthesis of sulfonyl chlorides, in general, has been a subject of extensive research, with methods ranging from classical approaches to modern photocatalytic strategies.[3][4] The preparation of pyrrolidine sulfonyl chlorides often involves the reaction of pyrrolidine with a sulfonating agent. A common laboratory-scale synthesis involves the use of sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂).[5]

General Synthetic Workflow

The synthesis of a sulfonyl chloride from its corresponding amine is a foundational transformation in organic chemistry. Modern advancements have introduced milder and more functional-group-tolerant methods.

Sources

An In-Depth Technical Guide to 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride: Commercial Availability, Synthesis, and Application in Drug Discovery

This technical guide provides a comprehensive overview of 2-(methoxymethyl)-1-pyrrolidinesulfonyl chloride, a valuable chiral building block for researchers and professionals in the fields of organic synthesis and drug development. We will delve into its commercial availability, provide a detailed, field-tested synthesis protocol, and explore its application in the synthesis of bioactive molecules, grounded in authoritative references.

Introduction: A Versatile Chiral Scaffold

2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride, with CAS number 1308384-40-8, is a heterocyclic compound featuring a pyrrolidine ring functionalized with both a methoxymethyl group and a sulfonyl chloride moiety. The presence of a chiral center at the 2-position of the pyrrolidine ring makes it a particularly useful synthon for asymmetric synthesis. The sulfonyl chloride group is a highly reactive functional group that readily participates in reactions with nucleophiles, most notably amines, to form stable sulfonamides. This reactivity profile, combined with the chiral pyrrolidine framework, allows for the construction of complex molecular architectures with a high degree of stereochemical control.

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Its incorporation can impart favorable pharmacokinetic properties and provide a rigid framework for orienting other functional groups to interact with biological targets. Consequently, derivatives of 2-(methoxymethyl)-1-pyrrolidinesulfonyl chloride are of significant interest in the development of novel therapeutics.

Commercial Availability

2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride is available from several chemical suppliers, catering primarily to the research and development market. The compound is typically offered in research quantities with a purity of 95% or greater. The physical form can vary between a solid and a liquid, so it is advisable to consult the supplier's specifications.

Below is a summary of representative commercial suppliers and their offerings. Please note that availability and pricing are subject to change and should be confirmed directly with the suppliers.

| Supplier | Typical Quantities | Purity | Physical Form |

| CymitQuimica | 100mg, 250mg, 1g, 5g | ≥95% | Solid |

| Sigma-Aldrich | 1g | Not specified | Solid |

| Hit2Lead (ChemBridge) | 250mg, 1g | ≥95% | Liquid |

| King-Pharm | Inquire | Not specified | Not specified |

| Aladdin Scientific | Inquire | Not specified | Not specified |

Synthesis Protocol: A Two-Step Approach

The synthesis of 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride can be efficiently achieved in a two-step process starting from the commercially available (S)-(+)-2-(Methoxymethyl)pyrrolidine. The first step involves the synthesis of the precursor, which is well-documented in the literature, followed by the conversion to the target sulfonyl chloride.

Step 1: Synthesis of (S)-(+)-2-(Methoxymethyl)pyrrolidine

The preparation of (S)-(+)-2-(Methoxymethyl)pyrrolidine from (S)-proline is a well-established procedure detailed in Organic Syntheses[1]. This multi-step synthesis provides the key chiral precursor in good yield and high enantiomeric purity. The procedure involves the reduction of the carboxylic acid of proline, followed by O-methylation.

Step 2: Synthesis of (S)-2-(Methoxymethyl)-1-pyrrolidinesulfonyl Chloride

The conversion of the secondary amine, (S)-(+)-2-(Methoxymethyl)pyrrolidine, to the corresponding sulfonyl chloride is a standard transformation. This reaction is typically performed by treating the amine with sulfuryl chloride in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol:

Materials:

-

(S)-(+)-2-(Methoxymethyl)pyrrolidine (1.0 eq)

-

Sulfuryl chloride (SO₂Cl₂) (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.2 eq)

-

Anhydrous dichloromethane (DCM) or Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (S)-(+)-2-(Methoxymethyl)pyrrolidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of sulfuryl chloride (1.1 eq) in anhydrous dichloromethane dropwise via the addition funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of cold water.

-

Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Sulfuryl chloride is highly reactive towards water, hence the use of anhydrous solvents and a nitrogen atmosphere is crucial to prevent its decomposition and ensure high yields.

-

Low Temperature: The reaction is exothermic. Maintaining a low temperature during the addition of sulfuryl chloride helps to control the reaction rate and minimize the formation of byproducts.

-

Base: A base such as triethylamine or pyridine is essential to neutralize the hydrochloric acid generated during the reaction. This prevents the protonation of the starting amine, which would render it unreactive, and also prevents potential acid-catalyzed side reactions.

-

Work-up: The aqueous work-up is designed to remove the triethylamine hydrochloride salt and any remaining unreacted starting materials or reagents.

Caption: Synthetic workflow for 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride.

Application in Drug Discovery: Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitor Precursors

A significant application of 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride is in the synthesis of sulfonamide-containing compounds with potential therapeutic activity. The sulfonamide moiety is a key functional group in a multitude of approved drugs.

A notable example of the utility of this building block is found in the patent literature describing the synthesis of precursors for dipeptidyl peptidase IV (DPP-IV) inhibitors. DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.

In a patent by Novartis AG, a similar sulfonyl chloride is reacted with an amine to form a key intermediate for a DPP-IV inhibitor. The reaction of 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride with a suitable amine, for instance, an aminopyridine derivative, would proceed as follows:

Reaction Scheme:

Caption: Synthesis of a DPP-IV inhibitor precursor.

This reaction exemplifies the role of 2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride as a versatile building block for introducing a chiral pyrrolidine-sulfonamide moiety into a target molecule. The resulting sulfonamide is generally stable and can serve as a key structural element for binding to the active site of the DPP-IV enzyme.

Safety and Handling

2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride is a reactive chemical and should be handled with appropriate safety precautions. As a sulfonyl chloride, it is corrosive and will react with moisture. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when working with this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

2-(Methoxymethyl)-1-pyrrolidinesulfonyl chloride is a commercially available and synthetically accessible chiral building block with significant potential in organic synthesis and medicinal chemistry. Its utility is primarily derived from the combination of a stereodefined pyrrolidine scaffold and a reactive sulfonyl chloride group, which allows for the straightforward synthesis of chiral sulfonamides. As demonstrated by its potential application in the synthesis of DPP-IV inhibitor precursors, this compound serves as a valuable tool for drug discovery professionals seeking to create novel and complex molecular entities.

References

-

Enders, D.; Fey, P.; Kipphardt, H. (S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP). Org. Synth.1987 , 65, 173. [Link]

- Novartis AG. Pyrrolidine derivatives.

Sources

An In-depth Technical Guide to the Synthesis of Chiral Pyrrolidine Derivatives

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

The five-membered pyrrolidine ring is a cornerstone of modern medicinal chemistry and asymmetric synthesis.[1] Its prevalence as a "privileged scaffold" in a multitude of natural products, pharmaceuticals, and chiral catalysts highlights the critical importance of synthetic methods that can construct this ring with precise stereochemical control.[2][3] A recent analysis showed the pyrrolidine ring is the fifth most common nitrogen heterocycle in pharmaceuticals approved by the U.S. FDA.[4] From antiviral agents to central nervous system drugs, the specific three-dimensional arrangement of substituents on the pyrrolidine ring is often paramount to biological activity.[1]